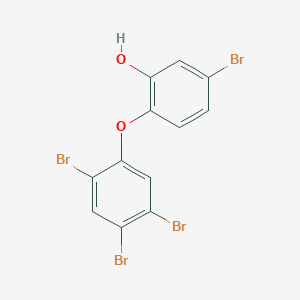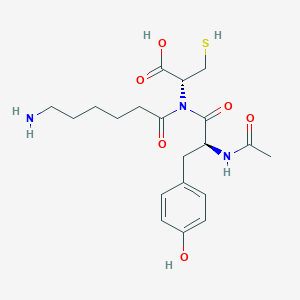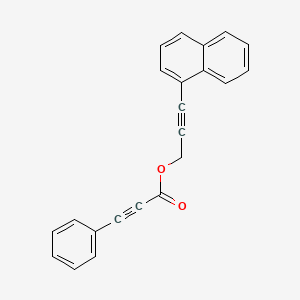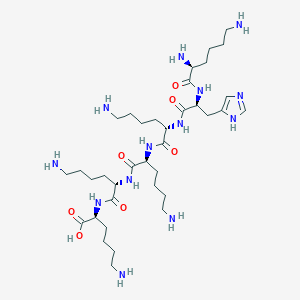
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is a peptide compound composed of multiple L-lysine and L-histidine residues. This compound is known for its potential biological activities, including immunosuppressive and anxiolytic effects. It is a tripeptide that has been studied for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine.
Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: The lysine residues can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can yield free thiol groups from disulfide bonds.
科学研究应用
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including immunosuppressive and anxiolytic properties.
Industry: Utilized in the development of peptide-based products and formulations.
作用机制
The mechanism of action of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions like copper, forming complexes that exhibit biological activity. These complexes can modulate cellular processes, including immune responses and oxidative stress. The lysine residues can interact with various proteins and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.
L-lysyl-L-lysine: Another peptide with multiple lysine residues, used in various biochemical studies.
Uniqueness
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence and combination of lysine and histidine residues. This unique structure allows it to form specific interactions and complexes that are not observed with other peptides.
属性
CAS 编号 |
835632-61-6 |
|---|---|
分子式 |
C36H69N13O7 |
分子量 |
796.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,52)(H,46,51)(H,47,54)(H,48,53)(H,49,50)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
GUEHERMXGKCXTP-WPMUBMLPSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


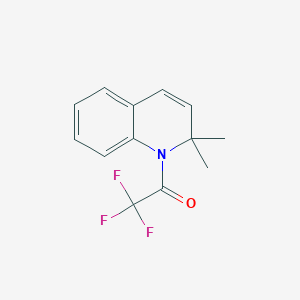
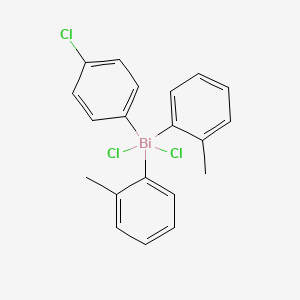
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
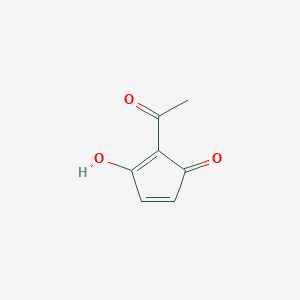

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
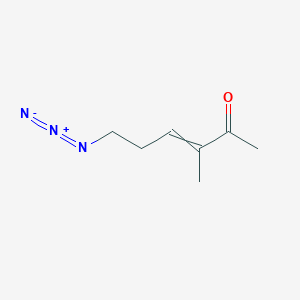
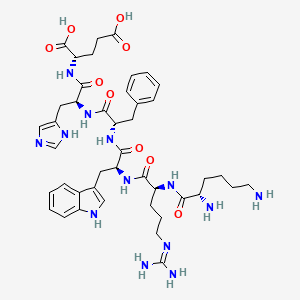
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

